molecular formula C25H21N3O4 B4884933 N-[2-(benzoylamino)benzoyl]tryptophan

N-[2-(benzoylamino)benzoyl]tryptophan

Cat. No. B4884933
M. Wt: 427.5 g/mol
InChI Key: SMHCMGOSNUOMIT-UHFFFAOYSA-N
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Description

N-[2-(benzoylamino)benzoyl]tryptophan, also known as BBT, is a synthetic compound that has been widely used in scientific research. It is a derivative of tryptophan, an essential amino acid that plays a crucial role in protein synthesis and other biological processes. BBT has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

N-[2-(benzoylamino)benzoyl]tryptophan acts as a fluorescent probe by binding to proteins and emitting fluorescence upon excitation. The fluorescence intensity of N-[2-(benzoylamino)benzoyl]tryptophan is sensitive to the microenvironment of the protein, such as pH, polarity, and viscosity. N-[2-(benzoylamino)benzoyl]tryptophan has been shown to bind to the hydrophobic pockets of proteins, such as the active site of enzymes and the binding site of ligands. The binding of N-[2-(benzoylamino)benzoyl]tryptophan to proteins can induce conformational changes, which can affect the function and stability of the protein.
Biochemical and Physiological Effects:
N-[2-(benzoylamino)benzoyl]tryptophan has been shown to have biochemical and physiological effects on proteins and cells. It can affect the activity, stability, and conformation of proteins, as well as the expression and localization of proteins in cells. N-[2-(benzoylamino)benzoyl]tryptophan has been shown to inhibit the activity of some enzymes, such as trypsin and chymotrypsin. It has also been shown to induce protein aggregation and misfolding, which can lead to the formation of toxic protein aggregates in cells.

Advantages and Limitations for Lab Experiments

N-[2-(benzoylamino)benzoyl]tryptophan has several advantages for lab experiments, including its high sensitivity and specificity, low toxicity, and ease of use. N-[2-(benzoylamino)benzoyl]tryptophan can be used to study proteins in vitro and in vivo, and it can be used in various experimental setups, such as fluorescence spectroscopy, microscopy, and flow cytometry. However, N-[2-(benzoylamino)benzoyl]tryptophan has some limitations, such as its dependence on the microenvironment of the protein, its potential interference with protein function, and its limited applicability to some proteins.

Future Directions

For the use of N-[2-(benzoylamino)benzoyl]tryptophan in scientific research include developing new synthesis methods, studying the molecular mechanisms of diseases, studying membrane proteins, and studying protein-protein and protein-ligand interactions.

Scientific Research Applications

N-[2-(benzoylamino)benzoyl]tryptophan has been widely used in scientific research, particularly in the field of biochemistry and molecular biology. It has been used as a fluorescent probe to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. N-[2-(benzoylamino)benzoyl]tryptophan has also been used to study protein folding and stability, as well as to monitor protein expression and localization in cells. Moreover, N-[2-(benzoylamino)benzoyl]tryptophan has been used to study the molecular mechanisms of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-[(2-benzamidobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c29-23(16-8-2-1-3-9-16)27-21-13-7-5-11-19(21)24(30)28-22(25(31)32)14-17-15-26-20-12-6-4-10-18(17)20/h1-13,15,22,26H,14H2,(H,27,29)(H,28,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHCMGOSNUOMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)tryptophan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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